molecular formula C19H16Cl2N2O3 B5458934 (E)-3-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE

(E)-3-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE

Cat. No.: B5458934
M. Wt: 391.2 g/mol
InChI Key: CBVDKYGZAGVFKN-CMDGGOBGSA-N
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Description

(E)-3-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a pyrazole ring, and a propenone moiety

Properties

IUPAC Name

(E)-3-[5-[(2,3-dichlorophenoxy)methyl]furan-2-yl]-1-(1-ethylpyrazol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3/c1-2-23-11-10-16(22-23)17(24)9-8-13-6-7-14(26-13)12-25-18-5-3-4-15(20)19(18)21/h3-11H,2,12H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVDKYGZAGVFKN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)C=CC2=CC=C(O2)COC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CC(=N1)C(=O)/C=C/C2=CC=C(O2)COC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the dichlorophenoxy group: This step involves the reaction of the furan derivative with 2,3-dichlorophenol in the presence of a base such as potassium carbonate.

    Formation of the pyrazole ring: This can be synthesized by reacting hydrazine with an appropriate diketone.

    Coupling of the furan and pyrazole rings: This step involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the two rings.

    Formation of the propenone moiety: This final step involves the condensation of the intermediate with an appropriate aldehyde under basic conditions to form the (E)-propenone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride to form alcohols or alkanes.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(E)-3-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The compound’s structure allows it to interact with various biological molecules, potentially disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with similar dichlorophenoxy groups.

    Pyrazole derivatives: Compounds containing the pyrazole ring.

    Furan derivatives: Compounds with the furan ring structure.

Uniqueness

(E)-3-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE is unique due to its combination of structural features, which confer specific chemical and biological properties

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